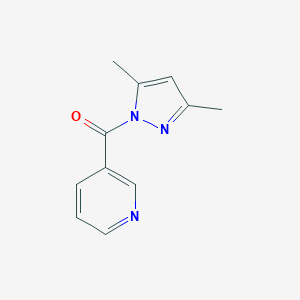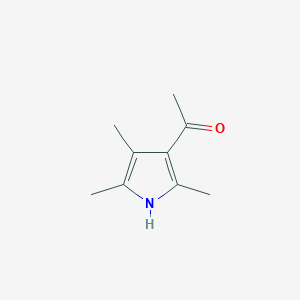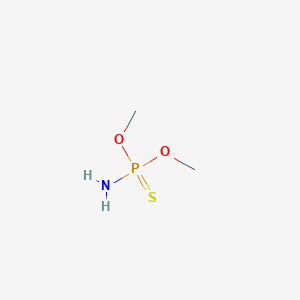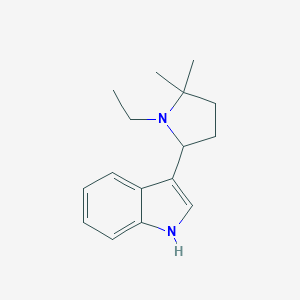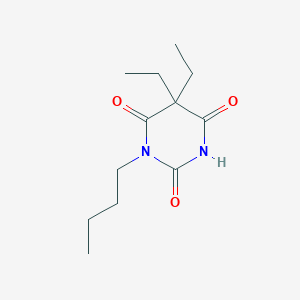
N-n-Butylbarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-n-Butylbarbital, also known as butabarbital, is a barbiturate derivative that has been used as a sedative and hypnotic agent. It was first synthesized in the early 1900s and has since been used in various medical applications.
Mecanismo De Acción
Barbiturates such as N-n-Butylbarbital act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Barbiturates bind to specific sites on GABA receptors, increasing the activity of GABA and leading to sedative and hypnotic effects.
Efectos Bioquímicos Y Fisiológicos
N-n-Butylbarbital has been shown to have sedative, hypnotic, and anticonvulsant effects. It can induce sleep and reduce anxiety and tension. However, it can also cause respiratory depression, which can be fatal in high doses. N-n-Butylbarbital has been shown to have a long half-life, which can lead to accumulation in the body and increased risk of overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-n-Butylbarbital has been used in animal studies to investigate the effects of barbiturates on the central nervous system. It has been shown to be effective in inducing sleep and reducing anxiety in animal models. However, its use in laboratory experiments is limited by its potential for toxicity and the risk of overdose.
Direcciones Futuras
Future research on N-n-Butylbarbital could focus on developing safer and more effective barbiturate derivatives for use in medical applications. In addition, studies could investigate the potential for N-n-Butylbarbital to be used as a tool to study the mechanisms of action of barbiturates and their effects on the central nervous system. Finally, research could focus on developing alternative therapies for sleep disorders and anxiety that do not rely on barbiturates.
Conclusion
In conclusion, N-n-Butylbarbital is a barbiturate derivative that has been used in scientific research to study the effects of barbiturates on the central nervous system. It has sedative, hypnotic, and anticonvulsant effects but can also cause respiratory depression and has a long half-life. Future research could focus on developing safer and more effective barbiturate derivatives and alternative therapies for sleep disorders and anxiety.
Métodos De Síntesis
N-n-Butylbarbital can be synthesized by reacting malonic acid with urea to form barbituric acid, which is then reacted with n-butylamine in the presence of a base such as sodium hydroxide. The resulting product is N-n-Butylbarbital, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-n-Butylbarbital has been used in scientific research as a tool to study the effects of barbiturates on the central nervous system. It has been used in animal studies to investigate the mechanisms of action of barbiturates and their effects on sleep and wakefulness. In addition, N-n-Butylbarbital has been used in studies on the development of tolerance and dependence to barbiturates.
Propiedades
Número CAS |
15517-26-7 |
|---|---|
Nombre del producto |
N-n-Butylbarbital |
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
1-butyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17/h4-8H2,1-3H3,(H,13,15,17) |
Clave InChI |
RAMUEMRVQRRPDR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
SMILES canónico |
CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Otros números CAS |
15517-26-7 |
Sinónimos |
N-n-butylbarbital |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



